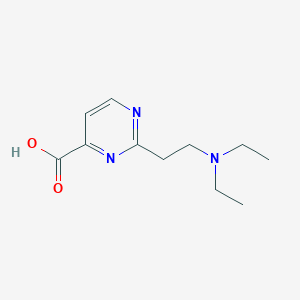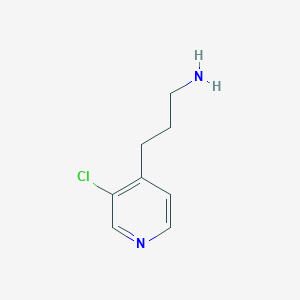
3-(3-Chloropyridin-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropyridin-4-yl)propan-1-amine: is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a propan-1-amine group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Chloropyridin-4-yl)propan-1-amine typically begins with commercially available 3-chloropyridine.
Reaction Steps:
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include additional steps such as solvent extraction and distillation to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: 3-(3-Chloropyridin-4-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as N-oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: 3-(3-Chloropyridin-4-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Chemical Manufacturing: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3-Chloropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 3-(4-Chloropyridin-3-yl)propan-1-amine
- 3-(3-Bromopyridin-4-yl)propan-1-amine
- 3-(3-Fluoropyridin-4-yl)propan-1-amine
Comparison:
- Chlorine Substitution: The presence of a chlorine atom at the 3-position of the pyridine ring in 3-(3-Chloropyridin-4-yl)propan-1-amine imparts unique chemical reactivity compared to other halogen-substituted analogs.
- Biological Activity: The biological activity of this compound may differ from its bromine or fluorine analogs due to differences in electronic and steric effects.
- Chemical Stability: The compound’s stability and reactivity can vary based on the nature of the halogen substituent, with chlorine providing a balance between reactivity and stability.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
3-(3-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2 |
InChIキー |
PSGVVNGKMARCIN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


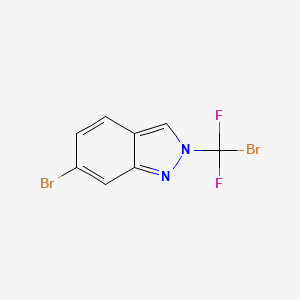
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
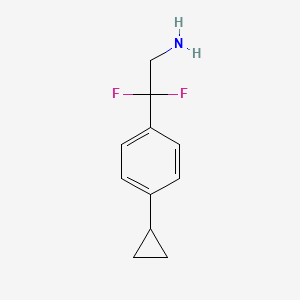
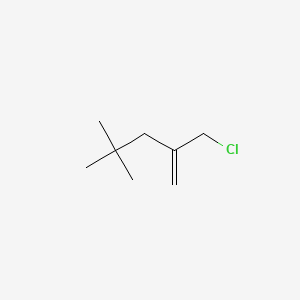
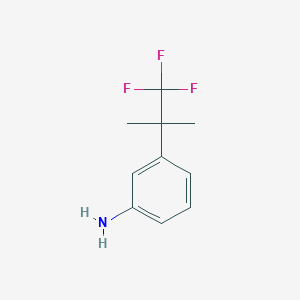
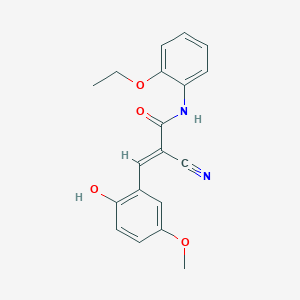
![3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13562558.png)
![3-(difluoromethyl)-1-methyl-N-[1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13562563.png)
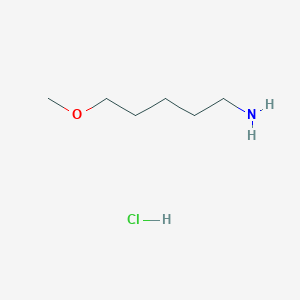
![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13562568.png)
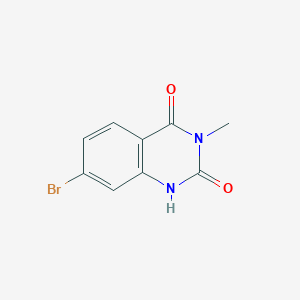
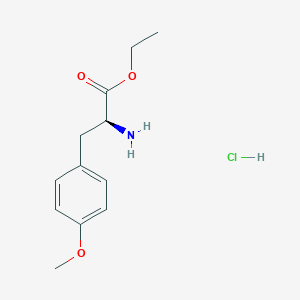
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13562594.png)
